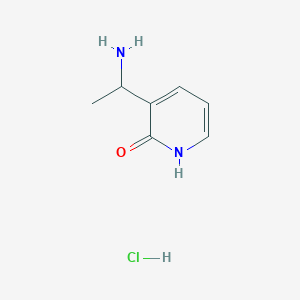

3-(1-Aminoethyl)pyridin-2-ol hydrochloride

CAS No.: 2411219-35-5

Cat. No.: VC6063887

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411219-35-5 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 |

| IUPAC Name | 3-(1-aminoethyl)-1H-pyridin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H |

| Standard InChI Key | JANFAROJEDNQSA-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CNC1=O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-(1-Aminoethyl)pyridin-2-ol hydrochloride belongs to the pyridine derivatives class, with the molecular formula C₇H₁₁ClN₂O. Its IUPAC name derives from the pyridine backbone substituted with a hydroxyl group at position 2 and a 1-aminoethyl group at position 3, neutralized by hydrochloric acid to form the hydrochloride salt. The compound’s structural analogs, such as 3-aminopyridin-2-ol (CAS 33630-99-8), share a similar pyridinone framework but lack the ethylamine side chain .

Physicochemical Properties

While direct measurements for 3-(1-aminoethyl)pyridin-2-ol hydrochloride are unavailable, extrapolations from related compounds provide estimates:

The hydrochloride salt form enhances aqueous solubility compared to the free base, a property critical for pharmaceutical formulations .

Synthetic Routes and Optimization

Key Synthetic Pathways

The synthesis of 3-(1-aminoethyl)pyridin-2-ol hydrochloride likely involves functionalization of a pyridin-2-ol precursor. A plausible route, adapted from Oklobdzija et al. (1983), involves:

-

Alkylation of 3-Aminopyridin-2-ol: Reaction with chloroethylamine in the presence of a base to introduce the aminoethyl group .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Reaction Scheme:

Pharmacological and Industrial Applications

Role in Coordination Chemistry

The compound’s hydroxyl and amine groups enable chelation of metal ions, a property exploited in catalysis and materials science. Similar structures form complexes with transition metals like Cu(II) and Fe(III), useful in oxidative catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume